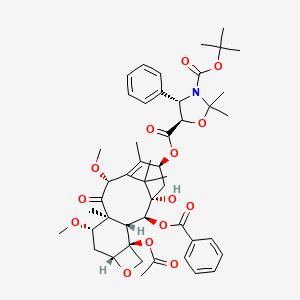

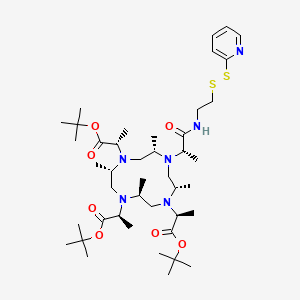

Oxazolidine Cabazitaxel

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Oxazolidine Cabazitaxel is a compound that combines the structural features of oxazolidine and cabazitaxel. Cabazitaxel is a second-generation taxane used as an antineoplastic agent, particularly in the treatment of metastatic castration-resistant prostate cancer. Oxazolidine, on the other hand, is a heterocyclic organic compound containing both nitrogen and oxygen in a five-membered ring. The combination of these two structures aims to enhance the pharmacological properties of cabazitaxel, potentially improving its efficacy and reducing resistance.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of oxazolidines typically involves multicomponent reactions of 1,2-amino alcohols. These reactions can be categorized into three main strategies: metal-free domino annulation/Mannich reactions, transition metal-catalyzed cascade reactions, and extended one-pot asymmetric azaelectrocyclization . For cabazitaxel, the synthesis involves the preparation of 4α-acetoxy-2α-benzoyloxy-5β,20-epoxy-1β,13α-dihydroxy-7β,10β-dimethoxy-9-oxo-11-taxene, followed by further chemical modifications .

Industrial Production Methods

Industrial production of cabazitaxel involves a series of chemical reactions starting from 10-deacetylbaccatin III, a compound isolated from the yew tree. The process includes multiple steps of esterification, oxidation, and coupling reactions to achieve the final product .

Analyse Des Réactions Chimiques

Types of Reactions

Oxazolidine Cabazitaxel undergoes various chemical reactions, including:

Oxidation: Involves the addition of oxygen or the removal of hydrogen.

Reduction: Involves the addition of hydrogen or the removal of oxygen.

Substitution: Involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include formaldehyde, aryl- or alkylpropiolic acids, and transition metal catalysts such as palladium . The reactions are typically carried out under mild conditions to ensure high yields and selectivity.

Major Products

The major products formed from these reactions include various functionalized oxazolidines and modified taxane derivatives, which are crucial intermediates in the synthesis of the final compound .

Applications De Recherche Scientifique

Oxazolidine Cabazitaxel has a wide range of scientific research applications:

Medicine: Primarily used in oncology for the treatment of metastatic castration-resistant prostate cancer.

Industry: Employed in the production of pharmaceuticals and as a research tool in drug development.

Mécanisme D'action

Cabazitaxel exerts its effects by binding to the N-terminal amino acids of the beta-tubulin subunit, promoting microtubule polymerization while simultaneously inhibiting disassembly. This results in the stabilization of microtubules, preventing cell division and leading to tumor cell death . Oxazolidines, on the other hand, inhibit bacterial protein synthesis by binding to the 50S ribosomal subunit .

Comparaison Avec Des Composés Similaires

Similar Compounds

Docetaxel: A first-generation taxane with similar mechanisms of action but different pharmacokinetic properties.

Uniqueness

This compound is unique due to its combined structure, which enhances its pharmacological properties. The oxazolidine ring improves its ability to inhibit bacterial protein synthesis, while the cabazitaxel component effectively stabilizes microtubules, making it a potent antineoplastic agent .

Propriétés

Formule moléculaire |

C48H61NO14 |

|---|---|

Poids moléculaire |

876.0 g/mol |

Nom IUPAC |

5-O-[(1S,2S,3R,4S,7R,9S,10S,12R,15S)-4-acetyloxy-2-benzoyloxy-1-hydroxy-9,12-dimethoxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-15-yl] 3-O-tert-butyl (4S,5R)-2,2-dimethyl-4-phenyl-1,3-oxazolidine-3,5-dicarboxylate |

InChI |

InChI=1S/C48H61NO14/c1-26-30(59-41(53)36-34(28-19-15-13-16-20-28)49(45(8,9)62-36)42(54)63-43(3,4)5)24-48(55)39(60-40(52)29-21-17-14-18-22-29)37-46(10,38(51)35(57-12)33(26)44(48,6)7)31(56-11)23-32-47(37,25-58-32)61-27(2)50/h13-22,30-32,34-37,39,55H,23-25H2,1-12H3/t30-,31-,32+,34-,35+,36+,37-,39-,46+,47-,48+/m0/s1 |

Clé InChI |

WGEFOIHAXGTXJE-RTMVWDMESA-N |

SMILES isomérique |

CC1=C2[C@H](C(=O)[C@@]3([C@H](C[C@@H]4[C@]([C@H]3[C@@H]([C@@](C2(C)C)(C[C@@H]1OC(=O)[C@H]5[C@@H](N(C(O5)(C)C)C(=O)OC(C)(C)C)C6=CC=CC=C6)O)OC(=O)C7=CC=CC=C7)(CO4)OC(=O)C)OC)C)OC |

SMILES canonique |

CC1=C2C(C(=O)C3(C(CC4C(C3C(C(C2(C)C)(CC1OC(=O)C5C(N(C(O5)(C)C)C(=O)OC(C)(C)C)C6=CC=CC=C6)O)OC(=O)C7=CC=CC=C7)(CO4)OC(=O)C)OC)C)OC |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-[9-[3-(3,5-Difluorophenyl)sulfanylpropyl]-5,6,7,8-tetrahydrocarbazol-3-yl]-3-methyl-1,2,4-oxadiazole](/img/structure/B13439009.png)

![(1R,3R)-2-acetyl-1-(1,3-benzodioxol-5-yl)-1,3,4,9-tetrahydropyrido[3,4-b]indole-3-carboxylic acid](/img/structure/B13439055.png)

![2-Morpholinobenzo[d]thiazole-5-carboxylic acid](/img/structure/B13439082.png)